molecular formula C21H13NO5S B2953093 N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide CAS No. 883966-37-8

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide

Cat. No.: B2953093
CAS No.: 883966-37-8
M. Wt: 391.4
InChI Key: LZZQSDSULDFQKJ-UHFFFAOYSA-N
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Description

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzodioxole ring, a thiochromenone moiety, and a furan carboxamide group

Mechanism of Action

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide typically involves multiple steps. One common method includes the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 4-oxo-4H-thiochromen-2-ylamine in the presence of a suitable catalyst. This is followed by the cyclization of the intermediate product to form the thiochromenone ring. The final step involves the coupling of the thiochromenone derivative with furan-2-carboxylic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and benzodioxole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide
  • **N-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide

Uniqueness

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features enable it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO5S/c23-19-13-4-1-2-6-17(13)28-21(22-20(24)15-5-3-9-25-15)18(19)12-7-8-14-16(10-12)27-11-26-14/h1-10H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZQSDSULDFQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(SC4=CC=CC=C4C3=O)NC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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